molecular formula C16H20ClNO B2591336 3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride CAS No. 53779-93-4

3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride

Cat. No.: B2591336
CAS No.: 53779-93-4
M. Wt: 277.79
InChI Key: WKEOHGVHWATYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a methylamino group attached to a diphenylpropanol backbone. It is often used in scientific research due to its interesting chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride typically involves the reaction of diphenylpropanol with methylamine. One common method includes the following steps:

    Formation of Diphenylpropanol: This can be achieved through the reduction of benzophenone with sodium borohydride in the presence of ethanol.

    Reaction with Methylamine: The diphenylpropanol is then reacted with methylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the activity of monoamine oxidase enzymes and interacting with adrenergic receptors. These interactions can lead to various physiological effects, including changes in mood, perception, and pain sensation.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: Similar in structure but with different pharmacological properties.

    Pseudoephedrine: Another related compound with distinct therapeutic uses.

    Methamphetamine: Shares some structural similarities but has a significantly different mechanism of action and effects.

Uniqueness

3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride is unique due to its specific combination of a methylamino group and a diphenylpropanol backbone, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(methylamino)-1,1-diphenylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-12-15(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,15-18H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEOHGVHWATYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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